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Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases,
which play crucial roles in various cellular processes, including cell cycle regulation, metabolic
control, and neuroprotection.[1][2][3][4][5] Unlike other sirtuins that are primarily localized in the
nucleus or mitochondria, SIRTZ2 is predominantly found in the cytoplasm, where it deacetylates
a number of non-histone proteins, with a-tubulin being one of its most well-known substrates.[4]
[6][7] The diverse functions of SIRT2 are attributed to its ability to modulate the activity of its
target proteins through deacetylation. Dysregulation of SIRT2 activity has been implicated in
various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][4]
Therefore, studying the interactions between SIRT2 and its substrates is crucial for
understanding its physiological roles and for the development of therapeutic agents targeting
this enzyme.

These application notes provide detailed protocols for various deacetylation assays to
investigate SIRT2-substrate interactions, including in vitro and in vivo methods. Additionally, we
present quantitative data for SIRT2 activity and inhibition, along with diagrams of key signaling
pathways regulated by SIRT2.

Quantitative Data for SIRT2 Activity and Inhibition
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The following tables summarize key kinetic parameters for SIRT2 with various substrates and
the potency of selected inhibitors. This data is essential for designing experiments and for the
comparison of results across different studies.

Table 1: Kinetic Parameters of SIRT2 for Various Substrates

kcat/Km (s-
Substrate Assay Type Km (pM) kcat (s-1) 1M-1) Reference

Acetyl-H3K9

i HPLC 19.00 0.275 14,500 [5]
Peptide

Myristoyl-

_ HPLC 0.24 0.018 74,000 [5]
H3K9 Peptide

Acetyl-H4K16

_ MALDI-MS 4 - - [8]
Peptide

Decanoyl-
H4K16 MALDI-MS 0.2 - - [8]
Peptide

Dodecanoyl-
H4K16 MALDI-MS 0.5 - - [8]
Peptide

Myristoyl-
H4K16 MALDI-MS 0.5 - - [8]
Peptide

Table 2: IC50 Values of Common SIRT2 Inhibitors
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Inhibitor Assay Type IC50 (uM) Reference

AGK2 Fluorescence-based 3.5 [9]

Sirtinol Fluorescence-based [10]

AEM1 Fluorescence-based 18.5 [11][12]

AEM2 Fluorescence-based 3.8 [11][12]

Ro 31-8220 Fluorescence-based 0.8 [9]

Compound 1 HTRF Binding Assay ! (deac.etylase), 37 [8]
(demyristoylase)

Compound 33 Fluorescence-based 0.56 [13]

Compound 4 Fluorescence-based 0.20 [13]

Experimental Protocols

Here we provide detailed protocols for three commonly used deacetylation assays to study
SIRT2 activity.

Protocol 1: In Vitro Fluorescence-Based Deacetylation
Assay (Fluor de Lys)

This assay is a high-throughput method for measuring SIRT2 activity and for screening

inhibitors. It is based on the deacetylation of a synthetic peptide substrate containing an

acetylated lysine residue, which, after development, generates a fluorescent signal.[14][15][16]

Materials:

Recombinant human SIRT2 enzyme

Fluor de Lys-SIRT2 substrate (e.g., based on p53 sequence)[14][15]

NAD+

Fluor de Lys Developer
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e SIRT2 Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2)
o 96-well black microplates

» Fluorescence microplate reader

Procedure:

e Prepare Reagents:

o Dilute recombinant SIRT2, Fluor de Lys-SIRT2 substrate, and NAD+ to desired
concentrations in SIRT2 Assay Bulffer.

o Prepare a serial dilution of the test compound (inhibitor or activator) in the assay buffer.
e Set up the Reaction:
o In a 96-well black microplate, add the following components in order:
» SIRT2 Assay Buffer
» Test compound or vehicle control
» Recombinant SIRT2 enzyme
o Pre-incubate the plate at 37°C for 10-15 minutes.
« Initiate the Reaction:
o Add NAD+ to each well to initiate the deacetylation reaction.
o Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
o Develop the Signal:
o Add Fluor de Lys Developer to each well.

o Incubate the plate at room temperature for 30-45 minutes, protected from light.
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e Measure Fluorescence:

o Read the fluorescence intensity using a microplate reader at the appropriate excitation
and emission wavelengths (e.g., Ex=360 nm, Em=460 nm).

e Data Analysis:
o Subtract the background fluorescence (wells without SIRT2) from all readings.
o Calculate the percentage of inhibition or activation relative to the vehicle control.

o Determine the IC50 or EC50 values by plotting the percentage of inhibition/activation
against the logarithm of the compound concentration.

Protocol 2: In Vitro HPLC-Based Deacetylation Assay

This method offers a more direct and quantitative measurement of SIRT2 activity by separating
and quantifying the acetylated substrate and the deacetylated product using High-Performance
Liquid Chromatography (HPLC).[3][5][17][18][19][20][21]

Materials:

e Recombinant human SIRT2 enzyme

o Acetylated peptide substrate (e.g., acetylated H3K9 or a custom peptide)

e NAD+

o Reaction Buffer (e.g., 20 mM Tris-HCI pH 8.0, 1 mM DTT)[5]

e Quenching Solution (e.g., 1% Trifluoroacetic acid (TFA))

o HPLC system with a C18 reverse-phase column

¢ Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:

e Reaction Setup:
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o In a microcentrifuge tube, combine the reaction buffer, acetylated peptide substrate, and
NAD+.

o Add the test compound or vehicle control.

o Pre-warm the mixture to 37°C.

¢ Initiate the Reaction:

o Add recombinant SIRT2 to start the reaction.

o Incubate at 37°C for a defined period (e.g., 10-60 minutes). The reaction time should be
optimized to ensure linear product formation.

o Stop the Reaction:

o Quench the reaction by adding the quenching solution.

o Centrifuge the sample to pellet the precipitated protein.

e HPLC Analysis:

[¢]

Transfer the supernatant to an HPLC vial.

[¢]

Inject the sample into the HPLC system.

[e]

Separate the acetylated and deacetylated peptides using a gradient of mobile phase B.

o

Monitor the elution profile by absorbance at 214 nm or 280 nm.

o Data Analysis:

[¢]

Identify the peaks corresponding to the acetylated substrate and deacetylated product
based on their retention times (determined using standards).

[¢]

Calculate the amount of product formed by integrating the peak areas.

[e]

Determine the initial reaction velocity and perform kinetic analysis (e.g., Michaelis-Menten
plot to determine Km and Vmax).[3][22]
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Protocol 3: In Vivo Deacetylation Assay by Western Blot

This assay is used to assess the effect of SIRT2 on the acetylation status of a specific
substrate within a cellular context.

Materials:
e Cultured cells (e.g., HEK293T, Hela)

e Plasmids for overexpression of SIRT2 (wild-type and catalytically inactive mutant, e.g.,
H187Y) and the substrate of interest (e.g., with a FLAG or Myc tag)

» Transfection reagent
e SIRT2 inhibitor (e.g., AGK2) or vehicle control

 Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A
and Nicotinamide)

o Antibodies: anti-acetylated lysine, antibody specific to the substrate (e.g., anti-FLAG), and an
antibody for a loading control (e.g., anti-B-actin or anti-tubulin).

o SDS-PAGE and Western blot equipment and reagents.
Procedure:
e Cell Culture and Transfection:

o Seed cells in culture plates and allow them to adhere.

o Co-transfect the cells with plasmids encoding the substrate and either wild-type SIRT2, a
catalytically inactive SIRT2 mutant, or an empty vector control.

o Treatment (Optional):
o Treat the cells with a SIRTZ2 inhibitor or vehicle control for a specified duration.

e Cell Lysis:
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o Wash the cells with ice-cold PBS.
o Lyse the cells in lysis buffer containing protease and deacetylase inhibitors.

o Clarify the lysates by centrifugation.

o Immunoprecipitation (Optional, for endogenous substrates):

o Incubate the cell lysate with an antibody specific to the substrate of interest, followed by
protein A/G agarose beads to pull down the substrate.

o Wash the beads to remove non-specific binding.
o Western Blot Analysis:
o Determine the protein concentration of the lysates.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane and probe with the primary antibodies (anti-acetylated lysine and
anti-substrate).

o Incubate with the appropriate HRP-conjugated secondary antibodies.

o Detect the signal using an enhanced chemiluminescence (ECL) reagent. An example
western blot is shown in scientific literature.[23]

o Data Analysis:
o Quantify the band intensities using densitometry software.
o Normalize the acetylated substrate signal to the total substrate signal.

o Compare the acetylation levels between the different experimental conditions (e.g., wild-
type SIRT2 vs. inactive mutant, inhibitor vs. vehicle).

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate key signaling pathways
involving SIRT2 and a general workflow for identifying SIRT2 substrates.
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Caption: SIRT2-mediated regulation of gluconeogenesis.
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Caption: Workflow for identifying and validating SIRT2 substrates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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